molecular formula C19H30N2O B5371964 N-[3-(2-ethyl-1-piperidinyl)propyl]-2,5-dimethylbenzamide

N-[3-(2-ethyl-1-piperidinyl)propyl]-2,5-dimethylbenzamide

Cat. No. B5371964
M. Wt: 302.5 g/mol
InChI Key: GPZRJEUFIUJCLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-ethyl-1-piperidinyl)propyl]-2,5-dimethylbenzamide, also known as Fentanyl, is a synthetic opioid analgesic drug. It is used for the treatment of severe pain, such as cancer pain, and is considered to be 50 to 100 times more potent than morphine.

Mechanism of Action

N-[3-(2-ethyl-1-piperidinyl)propyl]-2,5-dimethylbenzamide acts on the mu-opioid receptors in the central nervous system, which are responsible for pain perception. It binds to these receptors and activates them, resulting in a decrease in the transmission of pain signals to the brain. This compound also has an effect on the release of neurotransmitters, such as dopamine, which can produce a feeling of euphoria.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and decreased gastrointestinal motility. It can also cause nausea, vomiting, and dizziness.

Advantages and Limitations for Lab Experiments

N-[3-(2-ethyl-1-piperidinyl)propyl]-2,5-dimethylbenzamide has several advantages for lab experiments, including its high potency and rapid onset of action. It can be used to study the effects of opioids on pain perception and the central nervous system. However, its use is limited by its potential for abuse and addiction, as well as its potential for respiratory depression and other side effects.

Future Directions

Future research on N-[3-(2-ethyl-1-piperidinyl)propyl]-2,5-dimethylbenzamide may focus on developing new opioid analgesics with improved safety profiles and fewer side effects. This may involve studying the structure and function of the mu-opioid receptor and developing drugs that selectively target this receptor. Other areas of research may include the use of this compound in combination with other drugs for the treatment of pain, as well as the development of new delivery methods, such as transdermal patches and nasal sprays. Additionally, research may focus on the potential use of this compound for the treatment of other conditions, such as depression and anxiety.

Synthesis Methods

N-[3-(2-ethyl-1-piperidinyl)propyl]-2,5-dimethylbenzamide is synthesized from N-phenethyl-4-piperidone, which is first converted to N-phenethyl-4-piperidinol using sodium borohydride. This compound is then reacted with propionyl chloride to form N-phenethyl-4-piperidone-3-propionate. The final product, this compound, is obtained by reacting N-phenethyl-4-piperidone-3-propionate with 2,5-dimethylphenyl magnesium bromide.

Scientific Research Applications

N-[3-(2-ethyl-1-piperidinyl)propyl]-2,5-dimethylbenzamide has been extensively studied for its analgesic properties and has been used in clinical trials for the treatment of pain associated with cancer, surgery, and chronic pain conditions. It has also been studied for its potential use in anesthesia and sedation.

properties

IUPAC Name

N-[3-(2-ethylpiperidin-1-yl)propyl]-2,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O/c1-4-17-8-5-6-12-21(17)13-7-11-20-19(22)18-14-15(2)9-10-16(18)3/h9-10,14,17H,4-8,11-13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZRJEUFIUJCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CCCNC(=O)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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